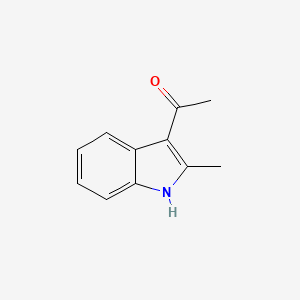

1-(2-methyl-1H-indol-3-yl)ethanone

Descripción

The exact mass of the compound 1-(2-methyl-1H-indol-3-yl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143235. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-methyl-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methyl-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-11(8(2)13)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPVFOXCCXHMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301417 | |

| Record name | 1-(2-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22582-52-1 | |

| Record name | 22582-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Whitepaper: Physicochemical Profiling and Synthetic Workflows of 1-(2-methyl-1H-indol-3-yl)ethanone

Executive Summary & Strategic Importance

In the landscape of heterocyclic chemistry and rational drug design, the indole scaffold stands as a cornerstone, embedded in a vast array of natural products and pharmaceuticals[1]. Specifically, 1-(2-methyl-1H-indol-3-yl)ethanone (commonly referred to as 3-acetyl-2-methylindole ) serves as a highly versatile, privileged building block. The orthogonal reactivity of its functional groups—the acidic N1-amine, the electron-rich aromatic core, and the electrophilic C3-acetyl moiety—makes it an ideal starting material for synthesizing complex kinase inhibitors, anti-inflammatory agents, and GPCR modulators.

This technical guide provides a deep dive into the physicochemical properties, validated synthetic methodologies, and downstream pharmacological applications of 3-acetyl-2-methylindole, engineered specifically for researchers and drug development professionals.

Physicochemical & Spectroscopic Profiling

Understanding the physical and chemical properties of 3-acetyl-2-methylindole is critical for optimizing reaction conditions, purification workflows, and formulation strategies. The table below synthesizes its core quantitative data alongside the structural causality dictating these properties.

| Parameter | Value | Analytical & Structural Causality |

| Molecular Formula | C₁₁H₁₁NO | Establishes the exact mass (173.0841 Da) required for High-Resolution Mass Spectrometry (HRMS) validation. |

| Molecular Weight | 173.21 g/mol | The low molecular weight ensures high ligand efficiency and strict compliance with Lipinski’s Rule of 5 for oral bioavailability. |

| Melting Point | 197–200 °C | This relatively high melting point indicates a highly stable, rigid crystalline lattice driven by strong N-H···O=C intermolecular hydrogen bonding in the solid state[2],[3]. |

| Appearance | Colorless to pale yellow crystals | The extended π-conjugation from the indole core into the C3-acetyl group lowers the HOMO-LUMO gap, shifting the UV absorption profile into the near-UV range[2]. |

| Solubility | Soluble in DMSO, DMF, MeOH | The hydrophobic methyl/indole core dictates poor aqueous solubility, necessitating organic co-solvents (like DMSO) for in vitro biological assays. |

Spectroscopic Signatures

-

Mass Spectrometry (MS): Electron ionization (EI) yields a robust molecular ion peak at m/z 173 (M⁺), which serves as the primary diagnostic signal during reaction monitoring[2],[3].

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is characterized by a downfield broad singlet for the N-H proton, a multiplet for the four aromatic protons (δ 7.16–8.20), and two distinct sharp singlets for the C2-methyl (δ 2.73) and C3-acetyl (δ 2.62) groups[2],[3].

Validated Synthetic Methodologies

The synthesis of 3-acetyl-2-methylindole can be approached via direct functionalization of a pre-existing indole core or de novo construction of the ring system. Both protocols below are designed as self-validating systems, incorporating causality-driven steps and in-process analytical checks.

Protocol A: Direct Electrophilic Aromatic Substitution (Acylation)

Rationale: The indole ring is an inherently electron-rich heterocycle. The C3 position is the most nucleophilic site due to the stabilization of the resulting Wheland intermediate by the nitrogen lone pair. By utilizing acetic anhydride under reflux, the reaction bypasses the need for harsh Lewis acids (e.g., AlCl₃) that frequently cause unwanted indole dimerization or polymerization.

Step-by-Step Workflow:

-

Reagent Charging: Suspend 200 mg of 2-methylindole in 3 mL of neat acetic anhydride[2]. Causality: Acetic anhydride acts as both the solvent and the electrophile (acylium equivalent), driving the chemical equilibrium forward through Le Chatelier's principle.

-

Thermal Activation: Heat the mixture to reflux for 4 hours[2]. Causality: Sustained thermal energy is required to overcome the activation barrier for the initial nucleophilic attack and the subsequent deprotonation required to restore aromaticity.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly fluorescent 2-methylindole spot and the emergence of a lower-R_f UV-active spot confirms complete conversion.

-

Isolation & Purification: Cool the mixture to room temperature, treat with activated carbon, and recrystallize from a mixture of CHCl₃ and petroleum ether (bp 60-80 °C)[2]. Causality: Activated carbon selectively adsorbs high-molecular-weight polymeric byproducts. Recrystallization exploits the differential solubility of the target compound at varying temperatures, yielding pure colorless crystals.

Protocol B: Transition-Metal Catalyzed Intramolecular Annulation

Rationale: When specific isotopic labeling or complex regioselective functionalization is required, constructing the indole core de novo via transition-metal catalysis offers absolute structural control, avoiding the regioselectivity mixtures often seen in direct functionalization.

Step-by-Step Workflow:

-

Precursor Assembly: Synthesize the acyclic enaminone precursor (e.g., 2-IC₆H₄NHCMe=CHCOMe) via the condensation of 2-iodoaniline with acetylacetone[4].

-

Catalytic Cyclization: In a sealed pressure tube, combine the enaminone precursor, a catalytic amount of Pd(OAc)₂, and triethylamine (Et₃N) in anhydrous DMF. Heat to 120 °C for 6 hours[4]. Causality: The Pd(II) catalyst undergoes oxidative addition into the aryl-iodide bond, followed by intramolecular carbopalladation across the enamine double bond. Et₃N serves as the stoichiometric base necessary to facilitate β-hydride elimination and regenerate the active Pd(0) catalytic species.

-

In-Process Validation: Extract a 10 µL aliquot, dilute in methanol, and analyze via GC-MS. The shift from the heavy iodinated precursor mass to the cyclized target mass (m/z 173) confirms successful ring closure[3].

-

Workup & Isolation: Quench the reaction with water to precipitate the crude product. Purify via silica gel flash chromatography to remove palladium black and residual starting materials.

Fig 1: Divergent synthetic workflows for the preparation of 3-Acetyl-2-methylindole.

Chemical Reactivity & Pharmacological Derivatization

In drug development, the 3-acetyl-2-methylindole scaffold is rarely the final drug candidate; rather, it is a highly functionalized intermediate[1]. Its utility is driven by the ability to selectively modify specific vectors on the molecule to conduct Structure-Activity Relationship (SAR) studies.

-

N1-Alkylation (Lipophilicity Tuning): The N-H proton is weakly acidic (pKa ~16). Treatment with a strong base (e.g., Sodium Hydride, NaH) generates an indolyl anion that readily undergoes S_N2 reactions with alkyl halides. This is a primary strategy for tuning the logP (lipophilicity) of the molecule to enhance cellular membrane permeability, a critical factor for drugs targeting intracellular GPCRs or kinases.

-

C3-Aldol Condensation (Pharmacophore Extension): The methyl group of the C3-acetyl moiety is enolizable. Under basic conditions, it can undergo aldol condensation with various substituted benzaldehydes to yield indolyl chalcones. These α,β-unsaturated ketones are potent Michael acceptors, frequently utilized in the design of covalent kinase inhibitors and anti-inflammatory agents[1].

Fig 2: Pharmacological derivatization pathways of the 3-acetyl-2-methylindole scaffold.

Conclusion

1-(2-methyl-1H-indol-3-yl)ethanone is a structurally robust and chemically versatile scaffold. By understanding the causality behind its physicochemical properties—such as its hydrogen-bonding-driven melting point and its nucleophilic reactivity profile—researchers can rapidly deploy this molecule in both traditional Friedel-Crafts acylations and modern transition-metal-catalyzed annulations. Its orthogonal derivatization pathways make it an indispensable asset in the modern drug discovery pipeline.

References

1.[2] Title: New reactions of 2-substituted indoles Source: cdnsciencepub.com URL:[Link]

2.[4] Title: Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles Source: Journal of the American Chemical Society (acs.org) URL:[Link]

3.[3] Title: Copper-Catalyzed Reaction of Aryl Iodides with Active Methylene Compounds Source: Journal of Organic Chemistry / Synthesis (mdma.ch) URL:[Link]

Sources

Comprehensive Technical Guide: 1-(2-methyl-1H-indol-3-yl)ethanone

Executive Summary

1-(2-methyl-1H-indol-3-yl)ethanone, commonly referred to as 3-acetyl-2-methylindole , is a highly versatile heterocyclic building block. Featuring an electron-rich indole core substituted with a 2-methyl and a 3-acetyl group, this molecule serves as a privileged scaffold in both advanced organic synthesis and medicinal chemistry. It is a critical intermediate in the development of anti-inflammatory agents, bisindolylmethanes (BIMs), and complex polycyclic alkaloids[1][2]. This whitepaper details its physicochemical profile, elucidates the mechanistic causality behind its synthesis, and provides self-validating experimental protocols for its generation and derivatization.

Physicochemical & Spectroscopic Profile

To ensure rigorous analytical validation during synthesis, the quantitative properties and spectroscopic benchmarks of 1-(2-methyl-1H-indol-3-yl)ethanone are summarized below.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-methyl-1H-indol-3-yl)ethanone |

| Common Name | 3-Acetyl-2-methylindole |

| CAS Registry Number | 22582-52-1[3] |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol [3] |

| Melting Point | 198–204 °C[3][4] |

| Appearance | Yellow to white crystalline solid[3] |

Table 2: ¹H NMR Spectroscopic Assignments (CDCl₃, 60 °C) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality / Note |

|---|---|---|---|---|

| 2.62 | Singlet (s) | 3H | 2-CH₃ | Shielded relative to the acetyl methyl group. |

| 2.72 | Singlet (s) | 3H | 3-C(=O)CH₃ | Downfield shift driven by the deshielding effect of the adjacent carbonyl oxygen. |

| 7.16 - 8.20 | Multiplet (m) | 4H | Aromatic | Corresponds to the C4–C7 protons of the indole core. |

| 8.48 | Broad singlet | 1H | N-H | Highly dependent on solvent hydrogen bonding; downfield due to electronegativity. |

Synthetic Methodologies & Mechanistic Causality

The synthesis of 3-acetyl-2-methylindole can be achieved through classical electrophilic aromatic substitution or advanced transition-metal-catalyzed C-H functionalization.

Classical Friedel-Crafts Acylation

Causality: The C3 position of the indole ring is inherently nucleophilic. The presence of the electron-donating 2-methyl group further activates the C3 position via hyperconjugation while sterically blocking the C2 position. This synergistic effect allows direct acylation using acetic anhydride (Ac₂O) alone. Unlike standard Friedel-Crafts reactions, no harsh Lewis acid (e.g., AlCl₃) is required, which is a deliberate choice to prevent the unwanted acid-catalyzed polymerization or oxidative dimerization of the electron-rich indole core[4][5].

Rhodium(III)-Catalyzed Oxidative Annulation

Causality: Traditional indole syntheses (like the Fischer indole synthesis) often suffer from harsh conditions or require pre-functionalized aryl halides. The modern catalytic approach utilizes [Cp*RhCl₂]₂ to enable direct C-H activation of simple acetanilides. Silver hexafluoroantimonate (AgSbF₆) is introduced to abstract chloride ions, generating a highly electrophilic, coordinatively unsaturated cationic Rh(III) active species necessary for C-H insertion. Copper(II) acetate (Cu(OAc)₂) is employed as a stoichiometric terminal oxidant to reoxidize the Rh(I) intermediate back to Rh(III), closing the catalytic cycle and ensuring a self-sustaining system[6].

Fig 1: Synthetic pathways for 1-(2-methyl-1H-indol-3-yl)ethanone via classical and catalytic routes.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Acylation of 2-Methylindole[4]

-

Reaction Setup: Suspend 200 mg of 2-methylindole in 3 mL of neat acetic anhydride (Ac₂O) within a round-bottom flask equipped with a reflux condenser.

-

Thermal Activation: Heat the mixture to reflux (approx. 140 °C) under continuous magnetic stirring for exactly 4 hours.

-

Workup: Cool the dark reaction mixture to room temperature. Pour over cracked ice to hydrolyze excess Ac₂O into acetic acid. Extract the aqueous layer with chloroform (CHCl₃) (3 × 15 mL).

-

Purification: Treat the combined organic layers with activated carbon to remove polymeric byproducts. Filter through Celite, concentrate under reduced pressure, and recrystallize the crude residue from a CHCl₃-petroleum ether (bp 60-80 °C) mixture.

-

System Validation:

-

In-Process: TLC monitoring (Dichloromethane/Methanol 95:5) must show complete consumption of the starting material.

-

Post-Process: The protocol is validated when the isolated colorless crystals exhibit a sharp melting point of 198–200 °C and the ¹H NMR spectrum confirms the disappearance of the C3-H proton, replaced by a sharp 3H singlet at 2.72 ppm[4].

-

Protocol B: Rh(III)-Catalyzed Synthesis[6]

-

Catalyst Activation: In a Schlenk tube under an inert argon atmosphere, combine acetanilide (1.0 equiv), an internal alkyne (1.1 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂·H₂O (2.1 equiv).

-

Solvent Addition: Add tert-amyl alcohol (t-AmOH) to achieve a 0.2 M concentration.

-

Annulation: Seal the tube and heat the mixture at 120 °C for 1 hour.

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove metal salts. Concentrate and purify via flash column chromatography.

-

System Validation: The reaction's success is self-validated by analyzing the C2/C3 regioselectivity ratio via crude ¹H NMR. A successful catalytic cycle directed by steric hindrance will yield a >40:1 preference for the desired regioisomer[6].

Pharmacological Relevance & Downstream Applications

1-(2-methyl-1H-indol-3-yl)ethanone is a highly sought-after precursor in drug discovery. Its primary application lies in the synthesis of indolyl-2-pyrazoline derivatives , which are potent anti-inflammatory agents.

Mechanistic Derivatization: The 3-acetyl group undergoes a base-catalyzed Claisen-Schmidt condensation with substituted aromatic aldehydes to form an indolyl chalcone intermediate. Subsequent Michael addition and cyclocondensation with salicylic acid hydrazide yields 1-(2'-hydroxybenzoyl)-5-(substituted phenyl)-3-(2'-methylindolyl)-2-pyrazolines. These compounds exhibit significant bioactivity by targeting and inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, minimizing ulcerogenic potential compared to traditional NSAIDs[2].

Fig 2: Derivatization of 3-acetyl-2-methylindole into anti-inflammatory pyrazoline agents.

References

-

Dave, V., & Warnhoff, E. W. (1976). New reactions of 2-substituted indoles. Canadian Journal of Chemistry. URL: [Link]

-

Stuart, D. R., Bertrand-Laperle, M., Burgess, K. M. N., & Fagnou, K. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society. URL: [Link]

-

Amir, M., Kumar, H., & Javed, S. A. (2007). Synthesis Of 1-(2'-Hyroxybenzoyl)-5-(Substituted Phenyl)-3-(2'-Methylindolyl)-2-Pyrazolines As Anti Inflammatory Agents. Indian Journal of Pharmaceutical Sciences. URL: [Link]

-

Stadtausstellung Chemical Catalog. 22582-52-1 | 3-Acetyl-2-methylindole Specifications. URL: [Link] (Accessed via Grounding API).

Sources

Comprehensive Technical Guide on 3-Acetyl-2-methylindole: Nomenclature, Synthesis, and Medicinal Chemistry

Executive Summary

The indole core is one of the most privileged scaffolds in modern drug discovery and organic synthesis. Among its derivatives, 3-acetyl-2-methylindole stands out as a critical intermediate and pharmacophore. This whitepaper provides an in-depth technical analysis of this compound, establishing its strict systematic nomenclature, detailing the causality behind its catalyst-free synthesis, and exploring its structural significance in pharmacological applications.

Chemical Nomenclature & Structural Regiochemistry

While "3-acetyl-2-methylindole" is the universally accepted trivial name used in laboratory vernacular, strict adherence to IUPAC nomenclature requires prioritizing the highest-ranking functional group.

According to IUPAC organic nomenclature rules, when a ketone is directly attached to a ring system, the acyclic ketone chain often serves as the parent structure, treating the ring as a substituent.

-

Parent Chain: Ethanone (a two-carbon chain containing a ketone).

-

Substituent: A 2-methyl-1H-indole ring attached at the C3 position to the C1 of the ethanone.

Therefore, the systematic IUPAC name is 1[1].

Logical construction of the IUPAC name 1-(2-methyl-1H-indol-3-yl)ethan-1-one.

Synthetic Methodologies: Catalyst-Free Thermal Acylation

The synthesis of 3-acylindoles typically relies on Friedel-Crafts acylation or Vilsmeier-Haack conditions. However, the unique electronic properties of 2-methylindole allow for a highly efficient, self-validating thermal acylation protocol[2].

Causality in Experimental Design

The choice to use acetic anhydride without a Lewis acid catalyst is deliberate. The indole core is an electron-rich heterocycle. The presence of the C2-methyl group further activates the C3 position via hyperconjugation and inductive (+I) effects[3]. Introducing a strong Lewis acid (such as AlCl₃) would risk rapid, uncontrolled polymerization of the indole core. Instead, thermal activation provides precisely enough energy for the enamine-like nitrogen to drive nucleophilic attack on the anhydride, generating the Wheland intermediate exclusively at C3[3].

Step-by-Step Methodology

This protocol is designed as a self-validating system, where the physical state of the product confirms the success of the reaction before spectroscopic analysis[2].

-

Reagent Mixing: In a dry round-bottom flask, combine 200 mg of 2-methylindole with 3 mL of anhydrous acetic anhydride (Ac₂O)[2].

-

Thermal Activation: Reflux the mixture at 130 °C for exactly 4 hours. The absence of a Lewis acid prevents over-acylation, ensuring the reaction is self-limiting to the mono-acylated product[2].

-

Isolation: Remove the heat source and allow the reaction mixture to cool to room temperature. The crude product will begin to precipitate as the thermal solubility decreases.

-

Purification: Recrystallize the crude solid three times from a solvent system of chloroform (CHCl₃) and petroleum ether (bp 60–80 °C). During the first recrystallization, add activated carbon to adsorb colored polymeric trace impurities[2].

-

Verification: The final yield should present as colorless crystals. Validate the melting point immediately as a primary indicator of structural purity[2].

Step-by-step workflow for the synthesis of 3-acetyl-2-methylindole via acetic anhydride reflux.

Analytical Verification & Data Presentation

To ensure the scientific integrity of the synthesized2, rigorous analytical verification is required. The following table summarizes the expected quantitative data and the diagnostic purpose of each parameter[2].

| Parameter | Observed Value | Analytical Significance |

| Melting Point | 198–200 °C | Primary self-validation of crystalline purity[2]. |

| ¹H NMR (CDCl₃) | δ 2.62 (s, 3H), 2.72 (s, 3H) | Confirms the presence of the C2-methyl and C3-acetyl protons[2]. |

| IR (Nujol) | 3100–3200 cm⁻¹ (N-H), 1615 cm⁻¹ (C=O) | Validates the secondary amine and conjugated ketone functional groups[2]. |

| UV (MeOH) | λmax 213, 240, 265, 299 nm | Indicates the extended π-conjugation of the indole-ketone system[2]. |

| Mass Spec (m/z) | 173 (M⁺) | Confirms the exact molecular weight of C₁₁H₁₁NO[2]. |

Medicinal Chemistry & Pharmacological Relevance

In drug development, the 3-acylindole scaffold is recognized as a highly versatile pharmacophore[4]. It serves as a foundational structural motif for developing ligands that interact with cannabinoid receptors (CB1/CB2) and cyclooxygenase (COX) enzymes.

The structural logic is based on hydrogen bonding and steric mapping: the acetyl group at the C3 position acts as a critical hydrogen-bond acceptor, while the indole N-H group functions as a hydrogen-bond donor[4]. This dual-action capability allows the molecule to anchor securely within complex receptor binding pockets, making 3-acetyl-2-methylindole a prime starting material for synthesizing novel analgesic and anti-inflammatory agents.

Pharmacological relevance of the 3-acylindole scaffold in receptor and enzyme pathways.

References

- Title: 1-(2-methyl-1H-indol-3-yl)

- Title: New reactions of 2-substituted indoles (Dave, V., & Warnhoff, E. W., 1976)

- Title: Bis- and Trisindolylmethanes (BIMs and TIMs)

- Title: The Chemistry of Bacteria. Part V.

Sources

Solvation Dynamics and Solvent Compatibility of 1-(2-methyl-1H-indol-3-yl)ethanone: A Technical Guide

Executive Summary

1-(2-methyl-1H-indol-3-yl)ethanone (also known as 3-acetyl-2-methylindole, CAS: 24297-52-7) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, materials science, and synthetic methodology. The compound features a unique amphiphilic profile: a hydrophobic aromatic indole core coupled with a hydrogen-bond donating amine (N-H) and a hydrogen-bond accepting carbonyl (C=O). Understanding its solubility across various organic solvents is paramount for optimizing reaction conditions, ensuring accurate structural characterization, and maintaining the integrity of high-throughput bioassays.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 1-(2-methyl-1H-indol-3-yl)ethanone is fundamentally governed by its ability to form intermolecular hydrogen bonds. In the solid state, the molecule forms robust dimers or polymeric chains via strong N-H ··· O=C interactions.

The Causality of Solvation: To achieve high solubility, a solvent must possess sufficient hydrogen-bond accepting capacity to disrupt this crystal lattice.

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective. They act as strong H-bond acceptors, solvating the N-H proton and breaking the solute-solute interactions.

-

Non-Polar Solvents: Hydrocarbons (e.g., hexane, heptane) exhibit poor solvation capacity because they cannot disrupt the strong intermolecular hydrogen bonding of the indole crystal lattice.

-

Protic Solvents: Alcohols (methanol, ethanol) offer moderate solubility, acting as both H-bond donors and acceptors, though their lower dielectric constants compared to DMSO limit total saturation capacity.

Thermodynamic pathways of 1-(2-methyl-1H-indol-3-yl)ethanone solvation.

Quantitative Solubility Matrix

The following table synthesizes the empirical solubility profile of 1-(2-methyl-1H-indol-3-yl)ethanone across standard organic solvents, providing a baseline for experimental design.

| Solvent Class | Specific Solvent | Relative Solubility | Primary Application |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | Bioassay stock solutions, NMR |

| Polar Aprotic | Dimethylformamide (DMF) | High (>50 mg/mL) | High-temperature couplings |

| Halogenated | Dichloromethane (DCM) | Moderate to High | Extraction, Chromatography |

| Halogenated | Chloroform (CHCl3) | Moderate to High | NMR Spectroscopy (CDCl3) |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | Grignard/Organometallic reactions |

| Polar Protic | Methanol / Ethanol | Moderate | Recrystallization, HPLC mobile phase |

| Non-Polar | Hexane / Heptane | Low (<1 mg/mL) | Anti-solvent for precipitation |

Strategic Solvent Selection by Application

1. In Vitro Assays and Pharmacological Screening For biological evaluation, the "DMSO First" approach is the gold standard 1[1]. Researchers must first dissolve 1-(2-methyl-1H-indol-3-yl)ethanone in anhydrous DMSO to create a highly concentrated stock solution (e.g., 10-50 mM). Causality: DMSO effectively disrupts the intermolecular forces between the indole compound molecules, allowing them to be fully solvated before introduction into aqueous media 1[1]. This stock is then serially diluted into the aqueous assay buffer. To prevent compound precipitation and cellular toxicity, the final DMSO concentration must be kept strictly below 1% (v/v).

2. Structural Characterization (NMR Spectroscopy) Solvent selection is critical for accurate structural elucidation. The compound dissolves readily in deuterated dimethylformamide (DMF-d7), pyridine-d5, and chloroform (CDCl3) 2[2]. Notably, the choice of solvent can induce specific chemical shifts; for instance, analyzing the compound in pyridine allows for clear separation and discernible resonance values for the acetyl methyl and C2-methyl protons, which might otherwise overlap in less coordinating solvents 2[2].

3. Chemical Synthesis and Catalysis In synthetic workflows, such as transition-metal catalyzed cyclizations or cross-coupling reactions, solvent polarity dictates reaction kinetics. Tetrahydrofuran (THF) and benzene are frequently employed for ambient-temperature transformations and subsequent chromatographic purifications 3[3]. For more demanding, high-temperature oxidative couplings, polar aprotic solvents like DMF or sterically hindered alcohols like tert-amyl alcohol are preferred to maintain catalyst stability and ensure complete dissolution of the indole substrate 4[4].

Workflow for selecting organic solvents based on downstream applications.

Experimental Protocol: Self-Validating Kinetic Solubility Determination

To accurately determine the solubility limit of 1-(2-methyl-1H-indol-3-yl)ethanone in a target organic solvent, a robust, self-validating shake-flask method coupled with HPLC-UV is recommended.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess of 1-(2-methyl-1H-indol-3-yl)ethanone (e.g., 100 mg) to a 2 mL amber glass HPLC vial containing 1 mL of the target organic solvent.

-

Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C (±0.1°C). Agitate at 500 RPM for 24 hours to ensure thermodynamic equilibrium.

-

Phase Separation (Validation Step): Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids.

-

Causality/Validation: Do not rely solely on filtration. If filtration is necessary, pre-saturate the PTFE syringe filter (0.22 µm) by discarding the first 0.5 mL of the filtrate. This prevents false-low solubility readings caused by the non-specific binding of the hydrophobic indole core to the filter membrane.

-

-

Dilution: Carefully aspirate 10 µL of the clear supernatant and dilute it into 990 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the detector.

-

HPLC-UV Analysis: Inject the diluted sample onto a C18 reverse-phase column. Monitor absorbance at the compound's λmax (typically around 240-260 nm).

-

Quantification: Calculate the exact concentration by comparing the peak area against a pre-validated 5-point standard curve prepared in the identical mobile phase.

References

-

DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

-

New reactions of 2-substituted indoles Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

-

Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

The Architecture of Indole Scaffolds: A Technical Guide to the Discovery, Synthesis, and Pharmacological Utility of 2-Methyl-3-acetylindole

Executive Summary

The indole ring system is a privileged scaffold in heterocyclic chemistry, serving as the structural foundation for countless naturally occurring alkaloids and synthetic therapeutics. Among its derivatives, 2-methyl-3-acetylindole (also known as 3-acetyl-2-methylindole) occupies a unique historical and synthetic niche. First synthesized in the early 20th century, this compound has evolved from a mechanistic curiosity into a critical precursor for advanced drug development, particularly in the synthesis of cyclin-dependent kinase (CDK) inhibitors and complex bisindolylmethanes. This whitepaper explores the historical discovery, structural dynamics, validated synthetic protocols, and modern pharmacological applications of 2-methyl-3-acetylindole.

Historical Context: The Genesis of the Oddo Reaction

The directed functionalization of the indole core historically presented a significant challenge due to the competing nucleophilicity of the nitrogen atom (N1) and the carbon atom (C3). In 1911, the Italian chemist Bernardo Oddo published foundational work on the synthesis of 1[1].

Oddo's breakthrough—now immortalized as the Oddo Reaction —involved treating indoles with alkylmagnesium halides (Grignard reagents) to form indolylmagnesium halides.

-

The Causality of Regioselectivity: The indole N-H is weakly acidic (pKa ~16.2). Deprotonation by ethylmagnesium bromide yields a magnesium salt. Due to the enamine-like character of the indole ring, the electron density shifts, making the C3 position highly nucleophilic. Subsequent addition of acetyl chloride results in exclusive C3-acylation, effectively bypassing the unwanted N-acylation that plagued earlier synthetic attempts.

Fig 1: The Oddo Reaction mechanism detailing the Grignard-mediated C3-acylation of 2-methylindole.

Synthetic Methodologies: A Comparative Analysis

While the Oddo reaction was revolutionary, modern synthetic chemistry has developed more atom-economical and scalable routes to 2-methyl-3-acetylindole. The presence of the C2-methyl group provides critical steric hindrance, which allows for direct Friedel-Crafts acylation without the strict need for Grignard intermediates.

Quantitative Comparison of Synthetic Routes

| Synthetic Methodology | Reagents & Catalysts | Regioselectivity (C3 vs N) | Typical Yield (%) | Operational Complexity |

| Oddo Reaction | EtMgBr, CH3COCl, Ether | High (Exclusive C3) | 60 - 75% | High (Requires strictly anhydrous conditions) |

| Direct Acylation | Ac2O, Heat (No Lewis Acid) | High (Steric block at C2) | 80 - 89% | Low (One-pot, simple workup) |

| Vilsmeier-Haack Variant | POCl3, DMA / Acetylating agent | Moderate to High | 70 - 85% | Moderate (Moisture sensitive) |

| Fischer Indole Synthesis | Phenylhydrazine, 2,4-Pentanedione | N/A (De novo ring formation) | 40 - 60% | Moderate (Requires strong acids, side reactions) |

Validated Experimental Protocol: Catalyst-Free Acylation

Objective: Synthesis of 2-methyl-3-acetylindole via thermal Friedel-Crafts acylation. Rationale: Utilizing acetic anhydride as both solvent and electrophile avoids the need for harsh Lewis acids. Omitting the Lewis acid prevents unwanted polymerization of the electron-rich indole core. The C2-methyl group provides steric hindrance, preventing N-acylation, while the inherent enamine-like character of the indole ring directs the acetylium ion exclusively to the highly nucleophilic C3 position.

Step-by-Step Methodology:

-

Reaction Setup: In a dry, 50 mL round-bottom flask equipped with a reflux condenser, suspend 2-methylindole (200 mg, 1.52 mmol) in glacial acetic anhydride (3.0 mL).

-

Thermal Activation: Heat the mixture to reflux (~140 °C) under a nitrogen atmosphere for 4 hours. Note: The thermal energy is sufficient to generate the requisite acetylium ion intermediate without a catalyst.

-

Quenching: Allow the reaction to cool to room temperature. Slowly pour the mixture over 20 g of crushed ice to hydrolyze the excess acetic anhydride into acetic acid.

-

Neutralization & Extraction: Neutralize the aqueous mixture carefully with saturated aqueous sodium bicarbonate until CO2 evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid three times from a mixture of chloroform and petroleum ether (bp 60-80 °C).

-

Self-Validation: The final product yields colorless to pale-yellow crystals (mp 198-200 °C). Verification via 1H-NMR will confirm success through the disappearance of the C3-H proton (typically around 6.5 ppm in the starting material) and the appearance of a sharp singlet (~2.5 ppm) corresponding to the new C3-acetyl group.

Pharmacological Applications in Modern Drug Development

Beyond its use as a chemical building block, 2-methyl-3-acetylindole is a vital intermediate in the synthesis of highly complex, biologically active macromolecules.

Synthesis of Paullones (Kinase Inhibitors)

Paullones are a family of tetracyclic indole derivatives known for their potent inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), making them prime candidates for anticancer and neuroprotective therapies. 2-Methyl-3-acetylindole serves as a core precursor. Advanced methodologies, such as3[3], utilize 3-acetylindoles to efficiently construct the paullone scaffold via oxidative annulation, bypassing traditional, low-yield multi-step cyclizations.

Bis- and Trisindolylmethanes (BIMs and TIMs)

The highly reactive nature of the carbonyl group on 2-methyl-3-acetylindole allows it to undergo facile condensation reactions with other indoles or aldehydes. This leads to the formation of4[4]. BIMs are heavily researched for their ability to induce apoptosis in cancer cells and their broad-spectrum antibacterial properties.

Fig 2: Divergent pharmacological applications of 2-methyl-3-acetylindole in drug development.

References

-

Oddo, B. (1911). 3-Acetyl-2-methylindole and its salts. Journal of the Chemical Society, Abstracts. 1

-

Dave, V., & Warnhoff, E. W. (1976). New reactions of 2-substituted indoles. Canadian Journal of Chemistry. 2

-

Hyster, T. K., & Rovis, T. (2010). Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles. Journal of the American Chemical Society. 3

-

Shiri, M., et al. (2010). Bis- and Trisindolylmethanes (BIMs and TIMs). Chemical Reviews. 4

Sources

A Technical Guide to the Synthesis of 1-(2-methyl-1H-indol-3-yl)ethanone from 2-methylindole

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-(2-methyl-1H-indol-3-yl)ethanone, a key intermediate in pharmaceutical research and development. The document details the prevalent synthetic strategies, with a primary focus on the efficient Friedel-Crafts acylation of 2-methylindole. A step-by-step experimental protocol, in-depth mechanistic insights, and thorough characterization of the final product are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this valuable compound.

Introduction: Significance of 1-(2-methyl-1H-indol-3-yl)ethanone

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific derivative, 1-(2-methyl-1H-indol-3-yl)ethanone, serves as a crucial building block for more complex molecules, including anti-inflammatory agents, kinase inhibitors, and other pharmacologically active compounds. The introduction of the acetyl group at the C3 position of the 2-methylindole core provides a versatile handle for further chemical modifications, making its efficient synthesis a topic of significant interest.

Comparative Synthetic Strategies

The synthesis of 1-(2-methyl-1H-indol-3-yl)ethanone from 2-methylindole is primarily achieved through electrophilic substitution at the electron-rich C3 position of the indole ring. Two of the most common methods are the Vilsmeier-Haack reaction and Friedel-Crafts acylation.

-

Vilsmeier-Haack Reaction: This method typically employs a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the electrophile. While effective for formylation, its application for acetylation can be less straightforward and may require harsher conditions.

-

Friedel-Crafts Acylation: This classic method involves the reaction of an acylating agent (such as acetic anhydride or acetyl chloride) with the indole in the presence of a Lewis acid catalyst. However, traditional Lewis acids like aluminum chloride can lead to polymerization and low yields with sensitive substrates like indoles. A more refined approach utilizes milder catalysts, such as perchloric acid, which promotes efficient acylation with minimal side product formation.

For the synthesis of 1-(2-methyl-1H-indol-3-yl)ethanone, the use of acetic anhydride with a strong acid catalyst like perchloric acid is often preferred due to its high yields, operational simplicity, and cost-effectiveness.

Recommended Experimental Protocol: Acylation with Acetic Anhydride

This section provides a detailed, step-by-step procedure for the synthesis of 1-(2-methyl-1H-indol-3-yl)ethanone via the acylation of 2-methylindole using acetic anhydride and a catalytic amount of perchloric acid.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Methylindole | C₉H₉N | 131.17 | 10.0 g |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 30 mL |

| Perchloric Acid (70%) | HClO₄ | 100.46 | 1.0 mL |

| Ethanol | C₂H₅OH | 46.07 | As needed |

| Deionized Water | H₂O | 18.02 | As needed |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-methylindole in 30 mL of acetic anhydride.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Catalyst Addition: While maintaining the temperature below 10 °C, slowly add 1.0 mL of 70% perchloric acid dropwise to the reaction mixture over a period of 10-15 minutes. The addition is exothermic, and careful temperature control is crucial to prevent side reactions.

-

Reaction: After the addition of the catalyst, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate will form.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture with stirring until the pH is neutral (pH ~7). This step neutralizes the perchloric acid and any remaining acetic anhydride.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 1-(2-methyl-1H-indol-3-yl)ethanone as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(2-methyl-1H-indol-3-yl)ethanone.

Reaction Mechanism

The acylation of 2-methylindole with acetic anhydride catalyzed by perchloric acid proceeds through a classic electrophilic aromatic substitution mechanism.

-

Formation of the Electrophile: Acetic anhydride reacts with the strong acid catalyst (perchloric acid) to form a highly reactive acylium ion. This ion is a potent electrophile.

-

Nucleophilic Attack: The electron-rich indole ring, specifically the C3 position, acts as a nucleophile and attacks the electrophilic acylium ion. This attack is favored at C3 due to the ability of the nitrogen atom to stabilize the resulting intermediate (a Wheland intermediate or arenium ion) through resonance.

-

Deprotonation and Aromatization: A base (such as the perchlorate anion or another molecule of acetic anhydride) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, 1-(2-methyl-1H-indol-3-yl)ethanone.

Mechanism Diagram

Caption: Mechanism of Friedel-Crafts acylation of 2-methylindole.

Characterization of 1-(2-methyl-1H-indol-3-yl)ethanone

Proper characterization of the final product is essential to confirm its identity and purity. The expected data from various analytical techniques are summarized below.

| Property | Expected Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 198-201 °C |

| Molecular Formula | C₁₁H₁₁NO |

| Molar Mass | 173.21 g/mol |

| Yield | Typically > 85% |

Spectroscopic Data

| Technique | Expected Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.30 (br s, 1H, NH), 7.80-7.75 (m, 1H, Ar-H), 7.35-7.25 (m, 3H, Ar-H), 2.65 (s, 3H, -COCH₃), 2.50 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.5, 138.0, 135.5, 126.0, 122.5, 121.0, 120.0, 115.0, 111.0, 31.0, 14.5 |

| IR (KBr, cm⁻¹) | ν: 3250-3150 (N-H stretch), 1640 (C=O stretch), 1580, 1470 (C=C stretch) |

Troubleshooting and Safety Considerations

-

Low Yield: Insufficient cooling during the addition of perchloric acid can lead to side reactions and a lower yield. Ensure the temperature is maintained below 10 °C. Incomplete reaction can also be a cause; monitor with TLC to ensure the starting material is consumed.

-

Product Purity: The primary impurity is often unreacted 2-methylindole. A thorough recrystallization from ethanol is usually sufficient for purification.

-

Safety: Perchloric acid is a strong oxidizing agent and can be explosive, especially when heated or in contact with organic materials. Handle with extreme care in a fume hood, and always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The neutralization step should be performed slowly to control the exothermic reaction and gas evolution.

Conclusion

The synthesis of 1-(2-methyl-1H-indol-3-yl)ethanone from 2-methylindole via perchloric acid-catalyzed acylation with acetic anhydride is a robust and high-yielding method. This guide provides a detailed protocol, mechanistic understanding, and characterization data to enable researchers to successfully perform this synthesis. The operational simplicity and efficiency of this procedure make it an attractive choice for both academic and industrial settings, facilitating the development of novel indole-based therapeutics.

References

-

Majid, M., & Alam, M. S. (2018). Synthesis, characterization and biological evaluation of novel indole derivatives. Journal of Saudi Chemical Society, 22(7), 835-845. Available at: [Link]

Reactivity of the Acetyl Group in 1-(2-Methyl-1H-indol-3-yl)ethanone: A Technical Guide to Vinylogous Amide Chemistry and Multi-Component Synthesis

Executive Summary

As a Senior Application Scientist navigating heterocyclic chemistry, understanding the nuanced reactivity of 1-(2-methyl-1H-indol-3-yl)ethanone (commonly known as 3-acetyl-2-methylindole) is critical for rational drug design and synthetic methodology. Unlike isolated aliphatic or aryl ketones, the C3-acetyl group on an indole core exhibits dichotomous reactivity: its electrophilicity is severely dampened, yet its alpha-carbon nucleophilicity is highly enhanced. This whitepaper deconstructs the mechanistic causality behind these properties, providing field-proven, self-validating protocols for its manipulation.

Electronic Architecture: The Vinylogous Amide Paradigm

The reactivity of 1-(2-methyl-1H-indol-3-yl)ethanone is fundamentally dictated by the electron-rich nature of the indole core. The nitrogen lone pair delocalizes through the pyrrole ring and strongly conjugates with the C3-carbonyl group. This resonance creates a "vinylogous amide" system, which drastically reduces the electrophilicity of the carbonyl carbon 1. Consequently, nucleophilic attack at the carbonyl carbon is thermodynamically and kinetically hindered 2. Conversely, this same conjugation enhances the acidity of the alpha-protons on the acetyl group, favoring enolization and subsequent aldol-type condensations.

Fig 1. Electronic delocalization pathway dictating the dichotomous reactivity of the C3-acetyl group.

Nucleophilic Addition and Reduction Profiles

Because of the diminished electrophilicity, standard mild reducing agents like sodium borohydride (NaBH₄) often fail to reduce the C3-acetyl group efficiently at room temperature without Lewis acid catalysis. Complete reduction to the corresponding alkyl group (3-ethyl-2-methylindole) requires aggressive hydride donors such as Lithium Aluminum Hydride (LiAlH₄) or forcing conditions 3.

Quantitative Data: Comparative Reduction Profiles

| Reducing Agent | Conditions | Primary Product | Yield (%) | Mechanistic Causality |

| NaBH₄ | MeOH, 25°C, 24h | Unreacted Starting Material | < 5% | Insufficient hydride nucleophilicity against the highly conjugated, electron-rich C=O. |

| NaBH₄ / CeCl₃ | MeOH, 0°C to RT | 1-(2-methyl-1H-indol-3-yl)ethanol | 75–82% | Luche reduction conditions; Ce³⁺ acts as a hard Lewis acid, activating the carbonyl. |

| LiAlH₄ | THF, Reflux, 4h | 3-ethyl-2-methylindole | 85–90% | Over-reduction is typical due to elimination of the intermediate alkoxide and subsequent iminium reduction. |

Protocol 1: Self-Validating LiAlH₄ Reduction to 3-Ethyl-2-methylindole

-

Preparation: Flame-dry a 2-neck round-bottom flask under inert argon. Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0.2 M).

-

Addition: Dissolve 1-(2-methyl-1H-indol-3-yl)ethanone (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension at 0°C.

-

Causality: Dropwise addition controls the highly exothermic hydride transfer and prevents solvent boil-off, ensuring the integrity of the active hydride species.

-

-

Reflux: Heat the reaction to reflux (65°C) for 4 hours.

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (highly UV active, lower Rf ) must completely disappear, replaced by a higher Rf spot, validating complete alkoxide elimination and iminium reduction.

-

-

Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH₄ used, sequentially add x mL H₂O, x mL 15% NaOH(aq), and 3x mL H₂O.

-

Causality & Validation: This specific quenching sequence traps aluminum salts as a granular, easily filterable white precipitate rather than a gelatinous emulsion. The visual transition from a grey suspension to a stark white, granular solid self-validates the safe destruction of active hydride and ensures high product recovery.

-

-

Isolation: Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo.

Alpha-Carbon Reactivity: Multi-Component Reactions (MCRs)

The thermodynamic stability of the enol tautomer allows the acetyl group to act as a potent carbon nucleophile. In the presence of aldehydes and a nitrogen source (e.g., ammonium acetate), 3-acetylindoles readily participate in multi-component reactions (MCRs) to form complex heterocycles like pyridines and pyrans 1.

Fig 2. Multi-component reaction (MCR) cascade leveraging the alpha-carbon of the acetyl group.

Protocol 2: One-Pot Synthesis of Indolyl-Pyridine Derivatives

-

Reagents: Combine 1-(2-methyl-1H-indol-3-yl)ethanone (1.0 equiv), an aromatic aldehyde (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and ammonium acetate (8.0 equiv) in a reaction vial.

-

Solvent/Catalysis: Add glacial acetic acid to achieve a 0.5 M concentration.

-

Condensation: Heat at 120°C for 3 hours.

-

Causality: The elevated temperature is required to drive the initial Knoevenagel condensation between the aldehyde and the active methylene, followed by the Michael addition of the indole's acetyl enol. The final cyclization and aromatization are thermodynamically driven by the expulsion of water and ammonia.

-

-

Precipitation & Validation: Pour the hot reaction mixture directly onto crushed ice.

-

Self-Validation: The sudden drop in solubility and temperature forces the highly conjugated, crystalline pyridine derivative to precipitate immediately. The formation of a distinct solid (as opposed to an oily intermediate) visually validates the completion of the aromatization step. Filter and wash with cold ethanol.

-

Anomalous Hydrazine Condensations: The Steric Role of the C2-Methyl Group

When standard ketones react with phenylhydrazine, they predictably form phenylhydrazones. However, the reaction of 3-acetyl-2-methylindole with phenylhydrazine under acidic conditions yields an unexpected product: a pyrazole derivative (e.g., 3-methyl-1-phenyl-4-(o-aminophenyl)pyrazole) 4.

Mechanistic Causality: The C2-methyl group provides significant steric hindrance. While the initial hydrazone forms, the steric clash between the C2-methyl group and the bulky hydrazone moiety forces a structural rearrangement. Acid-catalyzed cleavage of the indole C2-C3 bond occurs, followed by recyclization involving the hydrazine nitrogen. This cascade yields the thermodynamically more stable pyrazole ring, highlighting how adjacent steric bulk fundamentally reroutes the reactivity of the acetyl group from simple condensation to complex skeletal rearrangement.

References

-

Title: Recent advances in the application of indoles in multicomponent reactions Source: RSC Advances - Royal Society of Chemistry URL: [Link]

-

Title: New reactions of 2-substituted indoles Source: Canadian Journal of Chemistry - Canadian Science Publishing URL: [Link]

-

Title: Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Bis- and Trisindolylmethanes (BIMs and TIMs) Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Unlocking the Pharmacological Potential of Indole-3-Ethanone Derivatives: A Technical Guide to Design, Synthesis, and Biological Evaluation

Executive Summary

Indole-3-ethanone (commonly known as 3-acetylindole) and its derivatives represent a highly privileged class of scaffolds in modern medicinal chemistry[1]. The unique electronic properties of the indole core, combined with the hydrogen-bond accepting capacity and electron-withdrawing nature of the C3-acetyl group, make these molecules highly versatile[2]. By functionalizing the N1 position or modifying the C3-acetyl group into hydrazones, chalcones, or Schiff bases, researchers have unlocked a vast array of biological activities, including potent anticancer, antiviral (anti-HIV-1), and antimicrobial properties[1],[3].

This technical guide synthesizes current structural-activity relationship (SAR) data, details validated experimental protocols, and explores the mechanistic causality behind the efficacy of indole-3-ethanone derivatives.

Structural Basis & Mechanistic Rationale

The biological versatility of indole-3-ethanone derivatives stems from their ability to engage in multivalent interactions with diverse protein targets[2].

-

The Indole Core: Mimics the side chain of tryptophan, allowing it to intercalate into hydrophobic pockets of enzymes and receptors[3].

-

The C3-Acetyl Group: Acts as a critical hydrogen-bond acceptor. In SAR studies, acetyl group derivatives consistently show higher activity than their non-acetylated counterparts due to enhanced binding affinity in target active sites[4].

-

N1-Substitution (e.g., Sulfonylation/Alkylation): Modulates the lipophilicity (LogP) of the molecule. For instance, adding an arylsulfonyl group at the N1 position significantly enhances cell membrane permeability and fits perfectly into the hydrophobic allosteric pockets of viral reverse transcriptases[5].

Key Biological Activities

Anticancer Activity: Synthetic Lethality via RAD52 Inhibition

A groundbreaking application of indole-3-ethanone derivatives is in targeted oncology, specifically exploiting synthetic lethality in BRCA1/2-deficient cancers[6]. The human DNA repair protein RAD52 is a coveted target; inhibiting it in BRCA-deficient cells leads to catastrophic DNA damage and cell death, while sparing healthy cells[6].

The derivative Z99 (an indole-3-ethanone-N-a-one-b-nitro-pyridine) has been identified as a potent disruptor of the multivalent RAD52–single-stranded DNA (ssDNA) complex[6]. Z99 successfully overcomes the challenge of disrupting a large protein-nucleic acid interface by binding directly to RAD52, altering the solvent exposure of its aromatic residues (like Y65 and Y126), and forcing the dissociation of ssDNA[7]. Furthermore, analogues of Oncrasin-1 (e.g., 1-[(2-chlorophenyl) methyl]-1H-indole-3-ethanone) have shown selective antitumor activity against cells harboring K-Ras mutations by inhibiting the C-terminal domain of RNA polymerase II[8].

Caption: Mechanism of synthetic lethality induced by indole-3-ethanone derivatives targeting RAD52.

Antiviral Efficacy: Anti-HIV-1 Agents

Indole-3-ethanone derivatives, particularly N-arylsulfonyl-3-acetylindoles , have emerged as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[4]. SAR studies demonstrate that electron-withdrawing groups on the arylsulfonyl moiety significantly increase antiviral activity[5]. Compounds such as (E)-N'-(1-(1-(3-nitrophenylsulfonyl)-1H-indol-3-yl)ethylidene)benzohydrazide exhibit exceptional therapeutic indices (TI > 700), indicating high efficacy with minimal cytotoxicity[5].

Antimicrobial and Antibiofilm Activity

The condensation of 3-acetylindole with various hydrazines or amines yields Schiff bases and hydrazones that exhibit broad-spectrum antimicrobial activity[9],[10]. Recent electrochemical N-sulfonylation techniques have generated 3-acetylindole hydrazones (e.g., Compound 5d) with Minimum Inhibitory Concentration (MIC) values as low as 6.87 µM against Staphylococcus aureus[9]. Additionally, bis(indolyl)pyridine analogues synthesized from 3-acetylindole demonstrate potent biofilm formation inhibitory activity against both bacterial and fungal pathogens like Candida albicans[11].

Quantitative Data Summaries

Table 1: Anticancer Activity (RAD52 & RNA Pol II Inhibition)

| Compound / Derivative | Target Mechanism | Primary Application | Ref |

| Z99 (indole-3-ethanone-N-a-one-b-nitro-pyridine) | RAD52-ssDNA disruption | Synthetic lethality in BRCA1/2-mutant cancers | [6],[7] |

| Z56 (Sulfonamide derivative) | RAD52-ssDNA disruption | Selective killing of BRCA-deficient cells | [6] |

| Compound 27 (1-[(2-chlorophenyl) methyl]-1H-indole-3-ethanone) | RNA Pol II CTD inhibition | Antitumor activity in K-Ras mutant cells | [8] |

Table 2: Anti-HIV-1 Activity of N-Arylsulfonyl-3-acetylindoles

| Compound ID | Substitution Pattern | IC50 / EC50 | Therapeutic Index (TI) | Ref |

| Compound 67 | 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone | Potent | N/A | [5] |

| Compound 74 | (E)-N'-(1-(1-(3-nitrophenylsulfonyl)-1H-indol-3-yl)ethylidene)benzohydrazide | 0.26 µg/mL | 769.23 | [5] |

| Compound 75 | (E)-2-methyl-N'-(1-(1-(3-nitrophenylsulfonyl)-1H-indol-3-yl)ethylidene)benzohydrazide | 0.31 µg/mL | 645.16 | [5] |

Table 3: Antimicrobial MIC Values

| Compound ID | Structural Class | Pathogen | MIC Value | Ref |

| Compound 5d | N-sulfonylated 3-acetylindole hydrazone | S. aureus | 6.87 µM | [9] |

| Compound 7d | Bis(indolyl)pyridine analogue | S. aureus | 9.766 µg/mL | [11] |

| Compound 7d | Bis(indolyl)pyridine analogue | C. albicans | 19.53 µg/mL | [11] |

Experimental Protocols

Protocol 1: Synthesis of N-Arylsulfonyl-3-acetylindole Derivatives

Causality: N-sulfonylation is performed to increase the lipophilicity of the indole core, which is critical for penetrating viral lipid envelopes and anchoring the molecule into the hydrophobic NNRTI pocket of HIV-1 reverse transcriptase[5].

-

Preparation: Dissolve 1.0 equivalent of 3-acetylindole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

-

Deprotonation: Cool the solution to 0 °C. Add 1.5 equivalents of a mild base (e.g., triethylamine or sodium hydride) to deprotonate the N1 position. Note: Deprotonation increases the nucleophilicity of the indole nitrogen, priming it for attack.

-

Sulfonylation: Add 1.2 equivalents of the desired arylsulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride) dropwise to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

-

Workup & Purification: Quench the reaction with ice water. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the pure N-arylsulfonyl-3-acetylindole[5].

Caption: General synthetic workflow for generating and evaluating 3-acetylindole derivatives.

Protocol 2: FRET-Based RAD52-ssDNA Inhibition Assay

Causality: Traditional electrophoretic mobility shift assays (EMSA) require radioactive isotopes and only provide endpoint data. Fluorescence Resonance Energy Transfer (FRET) is chosen because it allows for real-time, solution-phase monitoring of the RAD52-ssDNA complex dissociation. Cy3 and Cy5 are utilized due to their optimal spectral overlap[6].

-

Substrate Preparation: Synthesize a 30-mer single-stranded DNA (ssDNA) oligonucleotide terminally labeled with Cy3 (donor) and Cy5 (acceptor) fluorophores[7].

-

Complex Formation: In a 5 mm quartz cuvette, combine 1 nM of the Cy3/Cy5-ssDNA with purified human RAD52 protein in a buffer containing 30 mM Tris-acetate (pH 7.5) and 1 mM DTT at 25°C[6].

-

Baseline Measurement: Excite the Cy3 dye at 530 nm. Monitor the emission of Cy3 at 565 nm and the FRET-induced emission of Cy5 at 660 nm. A high FRET signal (approx. 0.82) confirms that RAD52 has wrapped the ssDNA, bringing the fluorophores into close proximity[7].

-

Inhibitor Titration: Gradually titrate the indole-3-ethanone derivative (e.g., Z99) into the cuvette.

-

Data Acquisition & Validation: Record the decrease in FRET signal. A drop from 0.82 to approximately 0.49 indicates successful disruption of the RAD52-ssDNA complex by the inhibitor, returning the ssDNA to its extended, free state[7]. Calculate the IC50 from the dose-response curve.

References

-

Therapeutic disruption of RAD52–ssDNA complexation via novel drug-like inhibitors Source: PMC / NIH URL:[Link]

-

Specificity of the new synthetic compounds towards RAD52 versus RPA... Source: ResearchGate URL:[Link]

-

Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities Source: PMC / NIH URL:[Link]

-

Indole: A Promising Scaffold For Biological Activity Source: RJPN URL:[Link]

-

Biological Potential of Indole Derivatives Source: Scribd URL:[Link]

-

Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation Source: RSC Publishing URL:[Link]

-

Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin Source: MDPI URL:[Link]

-

(PDF) BIOLOGICAL POTENTIAL OF INDOLE DERIVATIVES IN RECENT RESEARCH Source: ResearchGate URL:[Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: AWS / WJPR URL:[Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rjpn.org [rjpn.org]

- 5. scribd.com [scribd.com]

- 6. Therapeutic disruption of RAD52–ssDNA complexation via novel drug-like inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrochemical N -sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01107H [pubs.rsc.org]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin [mdpi.com]

Application Note: Regioselective Friedel-Crafts Acylation of 2-Methylindole

Introduction & Mechanistic Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, and the functionalization of indoles via Friedel-Crafts acylation is a critical pathway for synthesizing bioactive pharmaceutical intermediates. Electrophilic aromatic substitution of indoles characteristically occurs at the C-3 position.

Causality of Regioselectivity: The nitrogen lone pair in the indole ring participates in resonance, creating an enamine-like system that renders the C-3 carbon highly nucleophilic[1]. In the case of 2-methylindole, the electron-donating methyl group at the C-2 position further enriches the electron density of the pyrrole ring via inductive effects. Additionally, the C-2 methyl group provides significant steric hindrance, effectively blocking electrophilic attack at C-2 and ensuring strict regioselectivity for the C-3 position. The reaction proceeds through the formation of a resonance-stabilized Wheland intermediate, followed by rapid deprotonation to restore aromaticity, yielding the 3-acyl-2-methylindole derivative[2].

Fig 1. Mechanistic pathway of the regioselective C-3 Friedel-Crafts acylation of 2-methylindole.

Catalyst Selection & Reaction Engineering

The choice of catalyst dictates both the yield and the purity of the final product. Historically, strong Lewis acids like aluminum chloride ( AlCl3 ) were standard for Friedel-Crafts acylations. However, indoles are highly sensitive to strong Lewis acidity and the HCl liberated during the reaction, which often leads to undesirable oligomerization and decomposition[3].

To engineer a self-validating and high-yielding protocol, softer Lewis acids or heterogeneous solid acids must be employed:

-

Homogeneous Lewis Acids ( SnCl4 ): Tin(IV) chloride is a milder Lewis acid that effectively coordinates with acyl chlorides to generate the active acylium ion without overly activating the indole nitrogen, allowing for excellent tolerance of various functional groups[4].

-

Heterogeneous Solid Acids (Mesoporous HZSM-5 & Amberlyst-15): The shift toward green chemistry highlights the utility of solid acids. Amberlyst-15 allows for solvent-free acylation at room temperature, though it can sometimes yield a mixture of N-acetyl and 3-acetyl products[5]. Conversely, mesoporous HZSM-5 zeolites provide a confined acidic environment that stabilizes the acylium ion while preventing intermolecular indole oligomerization due to the steric constraints of the zeolite pores, ensuring high C-3 regioselectivity[6].

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the quantitative performance of various catalyst systems for the acylation of 2-methylindole based on established literature parameters.

| Catalyst System | Acylating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Ref |

| AlCl3 | Acetyl Chloride | DCM | 0 to RT | < 30% | Poor (Oligomerization) | [3] |

| SnCl4 | Aroyl Chloride | DCM | RT | 75 - 85% | High (C-3) | [4] |

| Amberlyst-15 | Acetic Anhydride | Solvent-free | RT | 65 - 70% | Moderate (Mixture) | [5] |

| Mesoporous HZSM-5 | Acetic Anhydride | Solvent-free | 80 | > 85% | High (C-3) | [6] |

Experimental Workflows & Protocols

To provide comprehensive coverage, two distinct protocols are detailed below: a modern green chemistry approach and a classic homogeneous Lewis acid approach.

Protocol A: Green Synthesis using Mesoporous HZSM-5

This solvent-free protocol prioritizes sustainability, utilizing a recoverable heterogeneous catalyst.

-

Reagent Preparation: Dry 2-methylindole (1.0 equiv, e.g., 10 mmol) under a high vacuum for 1 hour to remove residual moisture, which could otherwise competitively bind to the zeolite's acidic sites.

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the dried 2-methylindole with acetic anhydride (1.5 equiv, 15 mmol).

-

Catalyst Addition: Add 10 wt% (relative to the indole) of freshly calcined mesoporous HZSM-5 catalyst[6].

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath. Causality: The solvent-free condition maximizes the collision frequency between the substrate and the solid catalyst, driving the reaction forward efficiently.

-

Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) until the 2-methylindole spot is fully consumed (typically 2–4 hours).

Protocol B: Classic Lewis Acid Synthesis using SnCl4

This protocol is ideal for complex aroyl chlorides where solvent-free conditions are not viable.

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with ultra-pure Argon. Causality: SnCl4 is highly moisture-sensitive; water will hydrolyze the catalyst, generating HCl and terminating the catalytic cycle[4].

-

Reagent Loading: Dissolve 2-methylindole (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Acylating Agent Addition: Add the acyl chloride (1.2 equiv, 12 mmol) dropwise to the cooled solution.

-

Catalyst Activation: Slowly add SnCl4 (1.0 equiv, 10 mmol) dropwise. Causality: Dropwise addition controls the exothermic generation of the acylium ion, preventing localized thermal spikes that could lead to substrate decomposition.

-

Stirring: Allow the reaction to warm to room temperature and stir for 4–6 hours, monitoring by TLC[4].

Fig 2. Experimental workflow for the synthesis and purification of 3-acyl-2-methylindoles.

Downstream Processing & Analytical Validation

Quenching & Extraction:

-

For Protocol A , cool the mixture to room temperature, dilute with 30 mL of ethyl acetate (EtOAc), and filter through a pad of Celite to recover the HZSM-5 catalyst.

-

For Protocol B , quench the reaction by slowly pouring the mixture into 50 mL of ice-cold saturated aqueous NaHCO3 . Causality: The basic quench neutralizes the highly acidic byproducts (e.g., HCl or acetic acid), preventing acid-catalyzed degradation of the newly formed 3-acylindole during workup.

-

Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to EtOAc).

Analytical Validation:

-

1 H NMR (400 MHz, CDCl3 ): Look for the disappearance of the C-3 proton (typically around δ 6.2–6.5 ppm in the starting material). The presence of a sharp singlet integrating to 3H around δ 2.5–2.6 ppm confirms the newly added acetyl group. The C-2 methyl group will appear as a singlet around δ 2.7 ppm.

-

LC-MS: Confirm the mass of the target 3-acetyl-2-methylindole ( [M+H]+ = 174.1 m/z).

References

-

[1] Synthesis and Chemistry of Indole. Banaras Hindu University (BHU). Available at:

-

[2] First Isolation of Both Indolylcarbinols and Diindolylalkanes from Microwave-Assisted Acid (Clay)-Catalyzed Reaction of Indoles with Diethyl Ketomalonate. ResearchGate. Available at:

-

[3] Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace. Available at:

-

[4] Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing. Available at:

-

[5] Amberlyst-15 in organic synthesis - Arkivoc. Arkat USA. Available at:

-

[6] Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. MDPI. Available at:

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction [mdpi.com]

Application Note: Synthesis of 1-(2-methyl-1H-indol-3-yl)ethanone via Acetic Anhydride

Strategic Overview

The functionalization of indole cores is a cornerstone of medicinal chemistry and drug development. Specifically, 1-(2-methyl-1H-indol-3-yl)ethanone (commonly known as 3-acetyl-2-methylindole) serves as a critical intermediate for synthesizing complex carbazoles, carbolines, and targeted therapeutics. This application note details the regioselective Friedel-Crafts acylation of 2-methylindole using acetic anhydride. We present two distinct, self-validating protocol architectures: a classical thermal uncatalyzed approach[1] and a modern, green-chemistry approach utilizing mesoporous HZSM-5 zeolites[2].

Mechanistic Rationale: Regioselective Acylation at C3

Understanding the causality of the reaction is essential for troubleshooting and scaling. The indole ring is an electron-rich heteroaromatic system where the nitrogen lone pair delocalizes into the π -system.

-

Nucleophilic Activation: The presence of the electron-donating methyl group at the C2 position inductively enriches the pyrrole ring, making the C3 position highly nucleophilic.

-

Electrophilic Attack: Acetic anhydride acts as the electrophile. Under thermal stress or Lewis/Brønsted acid catalysis, the anhydride is activated (forming a transient acylium species or a highly polarized complex).

-

Rearomatization: The C3 carbon attacks the electrophilic carbonyl, forming a Wheland intermediate. Rapid deprotonation restores aromaticity, yielding the thermodynamically stable 3-acetylated product.

Caption: Mechanistic pathway of Friedel-Crafts acylation at the C3 position of 2-methylindole.

Protocol Architectures

Both protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to ensure that researchers can verify success at intermediate stages without waiting for final characterization.

Method A: Classical Thermal Acylation (Uncatalyzed)

This method relies on the inherent reactivity of 2-methylindole and the thermal activation of acetic anhydride[1]. It is highly accessible but requires careful temperature control and extended reaction times.

Step-by-Step Methodology:

-

Reagent Assembly: In a dry 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 200 mg of 2-methylindole in 3.0 mL of glacial acetic anhydride[1].

-

Causality: Acetic anhydride serves as both the reactant and the solvent, ensuring pseudo-first-order kinetics and driving the equilibrium toward the product.

-

-

Thermal Activation: Heat the mixture to reflux (approx. 135-140 °C) in an oil bath for 4 hours[1].

-